Cas no 32428-69-6 (2-Bromo-N-(2-methoxyphenyl)acetamide)
2-Bromo-N-(2-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-N-(2-methoxyphenyl)acetamide
- 2-bromo-N-(2-methoxyphenyl)acetamide(SALTDATA: FREE)
- AC1MPSLX
- ARONIS012230
- CTK4G8681
- MolPort-000-900-598
- SBB050431
- STL066917
- SureCN9191016
- AS-63562
- MFCD02974384
- DTXSID50392285
- AKOS000319547
- FT-0683288
- D82181
- SCHEMBL9191016
- CS-0150303
- 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE
- 32428-69-6
- Acetamide, 2-bromo-N-(2-methoxyphenyl)-
- ALBB-010547
-
- MDL: MFCD02974384
- Inchi: 1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
- InChI Key: DMOPLFALZWOOTI-UHFFFAOYSA-N
- SMILES: BrCC(NC1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 242.98900
- Monoisotopic Mass: 242.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Density: 1.528
- Boiling Point: 351.9 °C at 760 mmHg
- Flash Point: 166.7 °C
- Refractive Index: 1.604
- PSA: 38.33000
- LogP: 2.10160
2-Bromo-N-(2-methoxyphenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-N-(2-methoxyphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Bromo-N-(2-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061287-500mg |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 500mg |
1932CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH784-100mg |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 95+% | 100mg |
201CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH784-1g |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 95+% | 1g |
1061.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH784-250mg |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 95+% | 250mg |
460CNY | 2021-05-07 | |
| Alichem | A019122447-5g |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 95% | 5g |
$408.24 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061287-500mg |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 500mg |
1932.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH784-50mg |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 95+% | 50mg |
121.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH784-200mg |
2-Bromo-N-(2-methoxyphenyl)acetamide |
32428-69-6 | 95+% | 200mg |
303.0CNY | 2021-07-13 | |
| abcr | AB217661-250 mg |
2-Bromo-N-(2-methoxyphenyl)acetamide, 95%; . |
32428-69-6 | 95% | 250MG |
€109.60 | 2022-09-01 | |
| abcr | AB217661-1 g |
2-Bromo-N-(2-methoxyphenyl)acetamide, 95%; . |
32428-69-6 | 95% | 1g |
€166.60 | 2022-09-01 |
2-Bromo-N-(2-methoxyphenyl)acetamide Suppliers
2-Bromo-N-(2-methoxyphenyl)acetamide Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-Bromo-N-(2-methoxyphenyl)acetamide
Recent Advances in the Study of 2-Bromo-N-(2-methoxyphenyl)acetamide (CAS: 32428-69-6) in Chemical Biology and Pharmaceutical Research
2-Bromo-N-(2-methoxyphenyl)acetamide (CAS: 32428-69-6) is a brominated acetamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure featuring a bromoacetamide moiety and a methoxyphenyl group, has been explored for its reactivity and biological activity. Recent studies have focused on its role as a versatile intermediate in organic synthesis, as well as its potential as a pharmacophore in drug discovery.
One of the key areas of research involving 2-Bromo-N-(2-methoxyphenyl)acetamide is its utility in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for the construction of indole and quinoline derivatives, which are prominent scaffolds in many biologically active molecules. The study highlighted the compound's ability to undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups and facilitating the development of novel therapeutic agents.
In addition to its synthetic applications, 2-Bromo-N-(2-methoxyphenyl)acetamide has been investigated for its biological properties. A recent Bioorganic & Medicinal Chemistry Letters article reported its inhibitory activity against certain kinase enzymes, suggesting potential as a lead compound for anticancer drug development. The study utilized molecular docking and kinetic assays to elucidate the binding interactions and mechanism of inhibition, providing valuable insights for structure-activity relationship (SAR) optimization.
Another emerging area of interest is the compound's potential in targeted protein degradation strategies. Researchers have explored its use as a warhead in proteolysis-targeting chimeras (PROTACs), leveraging its electrophilic bromoacetamide group to covalently modify target proteins. A 2024 preprint on bioRxiv described the successful incorporation of 2-Bromo-N-(2-methoxyphenyl)acetamide into PROTAC molecules, demonstrating selective degradation of oncogenic proteins in cellular models.
The safety profile and physicochemical properties of 2-Bromo-N-(2-methoxyphenyl)acetamide have also been subjects of recent investigation. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and experimental studies have provided preliminary data on its drug-likeness, informing future medicinal chemistry efforts. However, researchers caution that further optimization may be required to improve its pharmacokinetic properties for therapeutic applications.
Looking forward, the versatility of 2-Bromo-N-(2-methoxyphenyl)acetamide (CAS: 32428-69-6) positions it as a valuable tool in chemical biology and a promising starting point for drug discovery. Ongoing research aims to expand its applications in fragment-based drug design, covalent inhibitor development, and chemical biology probes. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in pharmaceutical research.
32428-69-6 (2-Bromo-N-(2-methoxyphenyl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)